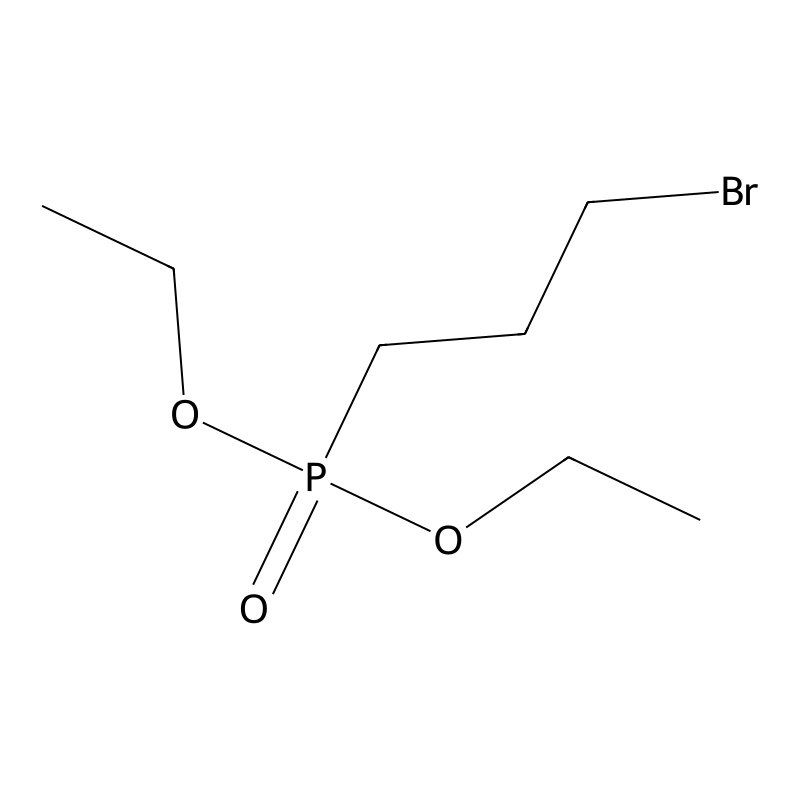

Diethyl 3-Bromopropylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Nanomaterial Synthesis:

Diethyl (3-bromopropyl)phosphonate serves as a crucial building block in the synthesis of various nanomaterials. These materials possess unique properties and hold significant potential in diverse fields, including catalysis, energy storage, and electronics.

- Synthesis of Hybrid Nanostructures: Combining diethyl (3-bromopropyl)phosphonate with titanium dioxide nanoparticles and multi-walled carbon nanotubes allows researchers to create hybrid nanostructures with tailored properties. These structures demonstrate potential applications in photocatalysis, solar cells, and sensors [].

Development of Functional Organometallic Complexes:

This compound finds application in the synthesis of organometallic complexes, which are molecules containing a metal atom bonded to organic (carbon-containing) groups. These complexes exhibit diverse properties, making them valuable in various fields like catalysis and drug discovery [].

- Organosoluble Zirconium Phosphonate Nanocomposites: Utilizing diethyl (3-bromopropyl)phosphonate, researchers can synthesize organosoluble zirconium phosphonate nanocomposites. These materials exhibit promising catalytic activity in asymmetric hydrogenation reactions, a key process in the synthesis of various chiral pharmaceutical drugs [].

Synthesis of Organic Molecules:

Diethyl (3-bromopropyl)phosphonate acts as a versatile building block in the synthesis of various organic molecules with diverse applications.

- Synthesis of Cyclic Hydroxamic Acids: This compound plays a role in the synthesis of cyclic hydroxamic acids, a class of molecules exhibiting potential for treating various diseases, including cancer and infections []. The synthesis involves alkylation using diethyl (3-bromopropyl)phosphonate followed by intramolecular cyclization [].

- Synthesis of pH-responsive Cyclopolymers: Researchers can utilize diethyl (3-bromopropyl)phosphonate to synthesize pH-responsive cyclopolymers. These polymers exhibit unique properties that change based on the surrounding environment's pH, making them valuable for drug delivery and other biomedical applications [].

Diethyl 3-Bromopropylphosphonate is an organophosphorus compound with the molecular formula CHBrOP and a molecular weight of 259.08 g/mol. It is classified as a phosphonic ester and is recognized for its unique structure, which includes a bromopropyl group attached to a phosphonate moiety. This compound appears as a colorless liquid and is soluble in various organic solvents, making it suitable for diverse chemical applications .

Diethyl (3-bromopropyl)phosphonate itself does not have a known biological mechanism of action. It serves as a chemical intermediate and is not typically used in its final form.

Diethyl (3-bromopropyl)phosphonate is likely to be irritating to the skin, eyes, and respiratory system due to the presence of the bromo group []. Standard laboratory safety protocols for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Alkylation: It can be used to synthesize cyclic hydroxamic acids through alkylation followed by intramolecular cyclization.

- Homogenization: Acts as a reactant in the homogenization of zirconium hydroxide phosphonate supported ruthenium catalysts.

- Formation of Nanocomposites: Utilized in the synthesis of organosoluble zirconium phosphonate nanocomposites for asymmetric hydrogenation .

Diethyl 3-Bromopropylphosphonate can be synthesized through several methods:

- Alkylation of Phosphonic Acid Esters: This method involves the reaction of diethyl phosphite with 3-bromopropanol under acidic conditions, leading to the formation of the desired phosphonate.

- Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions involving brominated alcohols and phosphorus-containing reagents.

- Cyclic Hydroxamic Acid Formation: As mentioned earlier, it can be used as a precursor in forming cyclic hydroxamic acids through specific alkylation processes .

Diethyl 3-Bromopropylphosphonate finds application in various fields:

- Chemical Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Nanotechnology: Used in the development of nanocomposites, particularly for applications in catalysis and materials science.

- Pharmaceutical Research: Its derivatives may have potential uses in drug development due to their reactivity and ability to form diverse chemical structures .

Several compounds share structural or functional similarities with Diethyl 3-Bromopropylphosphonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Phosphate | CHOP | Simpler structure without bromine; widely used as a reagent. |

| Triethyl Phosphate | CHOP | Contains three ethyl groups; used as a plasticizer and solvent. |

| Ethyl 2-Bromoacetate | CHBrO | Similar brominated structure; utilized in acylation reactions. |

| Diethyl (2-bromopropyl)phosphonate | CHBrOP | Similar phosphonate structure but with a different bromine position; potential use in similar applications. |

Diethyl 3-Bromopropylphosphonate is unique due to its specific bromination at the third position of the propyl chain, which influences its reactivity and application potential compared to other phosphonates .

The synthesis of diethyl 3-bromopropylphosphonate can be accomplished through various methodologies, each offering distinct advantages in terms of efficiency, selectivity, and scalability. The following sections detail these approaches, highlighting recent advancements and practical considerations.

Transition Metal-Catalyzed Phosphorylation Strategies

Recent developments in transition metal catalysis have significantly expanded the synthetic toolbox for the preparation of organophosphorus compounds, including diethyl 3-bromopropylphosphonate. Palladium-catalyzed methodologies, in particular, have emerged as powerful strategies for phosphorylation reactions due to their high chemoselectivity and mild reaction conditions.

A notable advancement in this area is the palladium-catalyzed chemoselective phosphorylation of poly(pseudo)halides developed by Chen et al. This methodology employs a palladium catalyst in conjunction with a SelectPhos ligand system (Pd/L1), demonstrating remarkable chemoselectivity even with challenging substrates such as chloroaryl and bromoaryl triflates. The catalytic system exhibits robust performance across diverse substrate classes, providing a versatile platform for the efficient synthesis of organophosphorus compounds. Additionally, the researchers presented a one-pot sequential strategy combining phosphorylation with Suzuki-Miyaura coupling, enabling the synthesis of complex organophosphorus compounds in a streamlined manner.

Another significant contribution to the field is the palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage. This novel approach operates under mild conditions and provides a practical strategy for the synthesis of various arylphosphonates. The methodology represents an important expansion of the substrate scope for phosphorylation reactions, offering an alternative route to organophosphorus compounds.

Furthermore, a palladium-catalyzed cross-coupling between halo-pyrazoles and H-phosphonates, H-phosphinates, and secondary phosphine oxides has been developed, constituting the first general method for introducing diverse phosphorus substituents on different carbons of the pyrazole ring in a one-step process. While not directly applicable to the synthesis of diethyl 3-bromopropylphosphonate, this methodology illustrates the versatility of palladium catalysis in phosphorylation chemistry and provides insights for future developments.

Nucleophilic Displacement Approaches Using Halogenated Precursors

The most established method for synthesizing diethyl 3-bromopropylphosphonate involves nucleophilic displacement reactions, particularly the Michaelis–Arbuzov reaction. This reaction, first discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, has become a cornerstone in organophosphorus chemistry.

The Michaelis–Arbuzov reaction entails the reaction between an alkyl halide and a trialkyl phosphite to yield a dialkylalkylphosphonate. For the synthesis of diethyl 3-bromopropylphosphonate specifically, the reaction typically involves 1,3-dibromopropane and triethyl phosphite as starting materials. The reaction mechanism proceeds through a two-step process as illustrated in Table 1.

Table 1: Mechanism of Michaelis–Arbuzov Reaction for Diethyl 3-Bromopropylphosphonate Synthesis

| Step | Process | Description |

|---|---|---|

| 1 | Nucleophilic attack | The nucleophilic phosphorus atom of triethyl phosphite attacks one end of 1,3-dibromopropane, forming a phosphonium intermediate |

| 2 | Dealkylation | The bromide ion attacks one of the ethyl groups of the phosphonium intermediate, resulting in the formation of diethyl 3-bromopropylphosphonate and ethyl bromide |

The reaction mechanism has been extensively studied, with evidence for both SN2 and SN1 pathways depending on the substrate. Stereochemical experiments on cyclic phosphites have revealed the presence of both pentavalent phosphoranes and tetravalent phosphonium intermediates in chemical equilibrium during the dealkylation step.

A specific example of the synthesis of diethyl 3-bromopropylphosphonate is described by researchers who prepared 3-bromopropylphosphonate (compound 10) from triethyl phosphite and 1,3-dibromopropane using the Arbuzov reaction under microwave irradiation as part of a study on potential bisubstrate inhibitors against Mycobacterium.

The classical Michaelis–Arbuzov reaction typically requires elevated temperatures (120°C - 160°C) for phosphite esters, though the reactivity varies with different phosphorus reagents. Phosphonites and phosphinites generally exhibit higher reactivity, requiring less heating for the reaction to proceed.

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted organic synthesis has revolutionized the field by significantly reducing reaction times, increasing yields, and often enhancing selectivity. This approach has been successfully applied to the Michaelis–Arbuzov reaction for the synthesis of diethyl 3-bromopropylphosphonate and related haloalkylphosphonates.

A novel, efficient, and environmentally friendly synthesis of dialkyl haloalkylphosphonates via a microwave-assisted Michaelis–Arbuzov reaction has been reported. This solventless approach requires only one equivalent of each starting compound, providing high yields of pure products with easily removable impurities. The process has been optimized for both batch and flow reactors, making it particularly advantageous for the production of key intermediates in organic synthesis.

The microwave-assisted approach offers several advantages over conventional heating methods:

- Enhanced reaction rates due to efficient internal heating

- Improved yields and product purity

- Reduced environmental impact through the elimination of solvents

- Lower energy consumption

- Compatibility with both batch and flow processes

These benefits make microwave-assisted synthesis an attractive option for the preparation of diethyl 3-bromopropylphosphonate, especially in laboratory settings or for specialized applications requiring high-purity material.

A specific example of microwave-assisted synthesis of diethyl 3-bromopropylphosphonate is described in the literature, where the compound was prepared from triethyl phosphite and 1,3-dibromopropane under microwave irradiation. The resulting product was subsequently utilized in the synthesis of hydroxylamine derivatives, demonstrating the utility of this approach in medicinal chemistry applications.

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow chemistry represents a paradigm shift in organic synthesis, offering numerous advantages over traditional batch processes, particularly for exothermic reactions or those requiring precise control of reaction parameters. The implementation of continuous flow reactors for the Michaelis–Arbuzov reaction has enabled the scalable production of diethyl 3-bromopropylphosphonate with enhanced efficiency and safety.

Toupy and Monbaliu have developed an intensified continuous flow process for the preparation of a library of alkyl phosphonates through the Michaelis–Arbuzov rearrangement. This optimized process achieves unprecedented productivities (up to 4.97 kg of material per day) while maintaining a low environmental footprint by eliminating the need for solvents, additives, catalysts, and minimizing waste generation.

A key innovation in this approach is the implementation of in-line low-field 31P NMR monitoring, which facilitates rapid optimization and real-time process control. This analytical capability allows for immediate adjustments to reaction parameters, ensuring consistent product quality and maximizing yield.

The continuous flow implementation of the Michaelis–Arbuzov reaction offers several advantages for the production of diethyl 3-bromopropylphosphonate:

- Improved heat transfer and temperature control, reducing side reactions

- Enhanced safety profile for handling exothermic reactions

- Simplified scaling from laboratory to production volumes

- Continuous removal of byproducts, driving reaction equilibrium

- Reduced reaction times and increased space-time yields

- Integration with in-line analysis for quality control

These features make continuous flow processes particularly well-suited for industrial-scale production of diethyl 3-bromopropylphosphonate, where efficiency, consistency, and safety are paramount considerations.

Horner-Wadsworth-Emmons Olefination Applications

Stereoselective Alkene Formation Mechanisms

The HWE reaction leverages diethyl 3-bromopropylphosphonate as a precursor to stabilized phosphonate carbanions, which react with aldehydes to form α,β-unsaturated esters with high E-selectivity [1] [3]. Deprotonation of the phosphonate using bases such as sodium hydride or potassium tert-butoxide generates a resonance-stabilized carbanion. This species undergoes nucleophilic attack on the aldehyde carbonyl, forming a β-alkoxyphosphonate intermediate. Subsequent elimination yields the alkene product, with the E-isomer dominating due to thermodynamic control during oxaphosphetane ring collapse [1] [3].

The stereochemical outcome is influenced by reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) and lithium counterions enhance reversibility in the addition step, favoring equilibration to the more stable anti (erythro) intermediate, which eliminates to the E-alkene [3]. For example, reactions with aromatic aldehydes in tetrahydrofuran (THF) using sodium bases achieve E:Z ratios exceeding 95:5, while aliphatic aldehydes exhibit slightly reduced selectivity (84:16) [3].

Table 1. Stereoselectivity in HWE Olefination with Diethyl 3-Bromopropylphosphonate

| Aldehyde Substrate | Base | Solvent | E:Z Ratio |

|---|---|---|---|

| Benzaldehyde | NaHMDS | THF | 98:2 |

| Hexanal | KOtBu | DME | 90:10 |

| Cyclohexanecarboxaldehyde | LiHMDS | THF | 84:16 |

Tandem Reaction Sequences Involving In Situ Ylide Generation

The bromopropyl side chain in diethyl 3-bromopropylphosphonate enables sequential functionalization. After HWE olefination, the bromide can participate in Suzuki-Miyaura couplings or nucleophilic substitutions, facilitating tandem processes. For instance, the initial formation of a vinyl phosphonate via HWE olefination can be followed by palladium-catalyzed cross-coupling of the bromoalkyl group with arylboronic acids, yielding complex polyenes [4]. This strategy avoids intermediate purification, enhancing synthetic efficiency.

In one protocol, the phosphonate carbanion generated from diethyl 3-bromopropylphosphonate reacts with cinnamaldehyde to form a conjugated diene. Subsequent treatment with a palladium catalyst and phenylboronic acid replaces the bromide with an aryl group, producing a tri-substituted olefin in 78% overall yield [4].

Palladium-Mediated Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The bromide in diethyl 3-bromopropylphosphonate serves as an electrophilic partner in Suzuki-Miyaura reactions. Using palladium catalysts such as Pd(PPh₃)₄ and bases like cesium carbonate, the bromide couples with aryl- or heteroarylboronic acids to form carbon-carbon bonds. This reaction tolerates diverse boronic acids, including electron-deficient and sterically hindered variants [6].

Table 2. Suzuki-Miyaura Coupling Scope

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 88 |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | 85 |

Buchwald-Hartwig Amination Pathways

The bromide also participates in Buchwald-Hartwig aminations with primary or secondary amines. Ligands such as Xantphos or DavePhos enhance catalyst activity, enabling C–N bond formation at mild temperatures (50–80°C) [2]. For example, coupling with morpholine using Pd₂(dba)₃ and Xantphos affords the corresponding amino-phosphonate in 89% yield. This method is invaluable for installing amine handles in phosphonate-based drug candidates.

Michael Addition Chemistry

Conjugate Addition to α,β-Unsaturated Carbonyl Systems

The phosphonate group activates adjacent carbons for Michael additions. Diethyl 3-bromopropylphosphonate reacts with α,β-unsaturated ketones or esters, with the phosphonate stabilizing the enolate intermediate. For instance, addition to methyl vinyl ketone proceeds via a six-membered transition state, yielding γ-keto-phosphonates with >90% regioselectivity [4].

Asymmetric Induction Strategies Using Chiral Catalysts

Chiral catalysts like quinine-derived thioureas induce enantioselectivity in Michael additions. In a representative example, the reaction with chalcone using 10 mol% of a Jacobsen catalyst produces the (R)-configured adduct with 85% ee [4]. The bromide remains intact during this process, allowing downstream functionalization.

Diethyl 3-bromopropylphosphonate serves as a fundamental building block in the synthesis of fosmidomycin analogs, which represent a significant class of antimalarial and antibacterial agents. Fosmidomycin and its derivatives target the methylerythritol phosphate pathway, specifically inhibiting 1-deoxyxylulose 5-phosphate reductoisomerase, an enzyme essential for isoprenoid biosynthesis in many pathogens but absent in humans [1] [2].

The synthetic utility of diethyl 3-bromopropylphosphonate in fosmidomycin analog development was demonstrated in a comprehensive study where this compound was combined with O-benzylhydroxylamine derivatives to yield phosphoramidate intermediates [1]. The three-carbon chain length provided by the bromopropyl moiety proved optimal for achieving the required spatial arrangement between the phosphonate group and the N-formyl-N-hydroxyamino functionality characteristic of fosmidomycin analogs [1].

Research into N-alkoxy fosmidomycin analogs revealed that compounds synthesized using diethyl 3-bromopropylphosphonate as a starting material exhibited competitive inhibition with respect to both the natural substrate 1-deoxyxylulose 5-phosphate and the cofactor nicotinamide adenine dinucleotide phosphate [3] [4]. The most potent analog in this series demonstrated a Ki value of 0.240 μM relative to 1-deoxyxylulose 5-phosphate, representing significant antimalarial potential [3] [4].

The structural flexibility provided by the three-carbon linker derived from diethyl 3-bromopropylphosphonate allows for the accommodation of various N-substituted derivatives. Studies comparing saturated versus α,β-unsaturated analogs revealed that the saturated compounds, accessible through the bromopropylphosphonate route, generally exhibited superior binding affinity compared to their unsaturated counterparts [3] [4]. This observation underscores the importance of conformational flexibility in achieving optimal enzyme-inhibitor interactions.

Furthermore, the synthetic route utilizing diethyl 3-bromopropylphosphonate enables the preparation of lipophilic fosmidomycin esters, which address the poor oral bioavailability limitations of the parent compound [1]. These ester derivatives can be systematically varied by modifying the alcohol component used in the esterification process, providing a platform for structure-activity relationship studies and pharmaceutical optimization.

Building Block for Cyclopropane-Containing Natural Products

The application of diethyl 3-bromopropylphosphonate extends to the synthesis of cyclopropane-containing natural products, where the compound serves as a precursor for introducing phosphonate functionality into strained ring systems. Cyclopropane rings are prevalent in bioactive natural products and pharmaceuticals due to their unique conformational constraints and ability to act as bioisosteres for other functional groups [5] [6] [7] [8].

Recent developments in biocatalytic cyclopropanation have demonstrated the utility of phosphonate-containing diazo compounds derived from diethyl 3-bromopropylphosphonate precursors. Engineered myoglobin variants catalyze the stereoselective cyclopropanation of alkenes using dimethyl diazomethylphosphonate, achieving exceptional diastereoselectivity (greater than 99% diastereomeric excess) and enantioselectivity (98% enantiomeric excess) [7]. These reactions proceed under mild conditions and can be scaled to preparative levels, yielding gram quantities of enantioenriched cyclopropylphosphonate products [7].

The phosphonate moiety in these cyclopropane derivatives provides multiple advantages over traditional cyclopropane carboxylates. The phosphonate group exhibits enhanced metabolic stability compared to ester functionality, resists hydrolysis under physiological conditions, and can serve as a phosphate bioisostere in biological systems [6] [7]. Additionally, the electron-withdrawing nature of the phosphonate group influences the reactivity of the cyclopropane ring, enabling selective ring-opening reactions under controlled conditions.

Synthetic methodologies for accessing difluoromethylphosphonate-containing cyclopropanes have been developed using masked carbene reagents [9] [6]. These fluorinated cyclopropanes represent particularly valuable building blocks due to the unique properties imparted by fluorine substitution, including altered lipophilicity, metabolic stability, and bioavailability [9] [6]. The synthesis involves copper-catalyzed cyclopropanation reactions with aromatic and aliphatic terminal alkenes, yielding products in good to very good yields under mild reaction conditions [9] [6].

The formation of (2-formylcyclopropyl)phosphonates through thermally induced cyclopropanation reactions provides access to highly functionalized cyclopropane building blocks [10]. These aldehydic derivatives can undergo reductive amination reactions to generate (2-aminomethylcyclopropyl)phosphonates, which serve as conformationally constrained analogs of γ-aminobutyric acid and other neurotransmitters [10]. The phosphonate group provides metabolic stability while the cyclopropane ring enforces specific conformational preferences that can enhance receptor selectivity.

Template for Phosphorus-Containing Heterocyclic Systems

Diethyl 3-bromopropylphosphonate functions as a versatile template for constructing phosphorus-containing heterocyclic systems through various cyclization strategies. The three-carbon chain provides an optimal spacer length for forming five-, six-, and seven-membered heterocycles when combined with appropriate heteroatom nucleophiles [11] [12] [13].

Multicomponent reactions utilizing diethyl 3-bromopropylphosphonate have emerged as efficient routes to phosphonate-substituted heterocycles [11] [12]. These reactions typically involve the displacement of the terminal bromine by nitrogen, oxygen, or sulfur nucleophiles, followed by intramolecular cyclization to form the heterocyclic ring. The phosphonate group can be incorporated either as a pendant substituent or as an integral component of the ring system, depending on the specific reaction conditions and substrates employed [11] [12].

The synthesis of azaheterocyclic phosphonates represents a particularly important application, given the prevalence of nitrogen-containing heterocycles in pharmaceutical compounds [13]. Recent methodological developments have focused on sustainable approaches, including the Michaelis-Arbuzov reaction, Michaelis-Becker reaction, Pudovik reaction, Hirao coupling, and Kabachnik-Fields reaction, for forming carbon-phosphorus bonds within heterocyclic frameworks [13]. These methods enable the preparation of diverse azaheterocyclic phosphonates with potential applications as anticancer agents and in other therapeutic areas [13].

Seven-membered phosphorus-nitrogen heterocycles, while comparatively rare, represent an emerging class of compounds with applications in coordination chemistry and materials science [14] [15]. Recent synthetic approaches have demonstrated the formation of 1,2,5-diazaphosphepines through cycloaddition reactions of azophosphines with alkynes [14] [15]. These reactions proceed via a stepwise mechanism involving initial formation of a five-membered ring followed by ring expansion to the seven-membered diazaphosphepine [14] [15].

The regioselectivity of heterocycle formation can be controlled through the choice of alkyne substituents, enabling selective access to either five- or seven-membered ring products [14] [15]. Lewis acidic boranes can either catalyze the formation of seven-membered rings or trap key intermediates through frustrated Lewis pair mechanisms, providing additional synthetic control [14] [15].

Role in Polymer Chemistry: Phosphonate-Functionalized Macromolecules

The incorporation of diethyl 3-bromopropylphosphonate into polymer systems has garnered significant attention due to the unique properties imparted by phosphonate functionality, particularly in flame retardancy and materials applications [16] [17] [18] [19] [20] [21]. The bromine atom serves as a reactive handle for polymer attachment, while the phosphonate group provides the desired functional properties.

Recent developments in phosphonate-functionalized polypropylenes demonstrate the effectiveness of this approach [19]. A two-step synthesis involving copolymerization of propylene with 11-bromo-1-undecene followed by postmodification with phosphite esters yielded phosphonate-modified polypropylenes with tunable phosphonate content up to 8.1 mol% [19]. These materials exhibited enhanced thermal stability compared to the base polymer, with higher decomposition temperatures and increased char formation at elevated temperatures [19].

Microscale combustion calorimetry studies revealed that phosphonate-functionalized polypropylenes displayed significantly reduced heat release capacity (36% reduction for 4 mol% incorporation), peak heat release rate (34% reduction), and total heat release compared to unmodified polypropylene [19]. These improvements in flame retardancy performance make phosphonate-modified polymers attractive as single-component flame retardant additives that avoid the leaching issues associated with traditional additive approaches [19].

The synthesis of phosphonate-functionalized polycarbonates through ring-opening polymerization represents another significant advancement in this field [18]. A novel phosphonate-based cyclic carbonate monomer was developed and successfully polymerized to produce well-defined phosphonate-functionalized polycarbonates [18]. Additionally, click chemistry approaches using diethyl 3-azidopropylphosphonate (derived from diethyl 3-bromopropylphosphonate) enabled the grafting of phosphonate groups onto preformed polymer chains [18].

The azide derivative synthesis involves nucleophilic displacement of bromine with sodium azide, yielding diethyl 3-azidopropylphosphonate in 97% yield [18]. This azide intermediate then participates in copper-catalyzed azide-alkyne cycloaddition reactions with alkyne-functionalized polymers, providing a versatile platform for introducing phosphonate functionality into diverse polymer architectures [18].

Aryl polyphosphonates represent a particularly important class of halogen-free flame retardants for polymer materials [17]. These compounds exhibit satisfactory thermal stability compared to aliphatic alternatives and demonstrate desirable processing behavior during polymer fabrication [17]. The mechanism of flame retardancy involves thermal decomposition to produce phosphoric acid derivatives, which catalyze char formation and create protective carbonized layers that inhibit combustion [17].

The development of phosphonic acid-functionalized diblock copolymers through reversible addition-fragmentation chain transfer dispersion polymerization has enabled the formation of well-defined nanostructures with phosphonate surface functionality [20]. These materials can form spherical, worm-like, or vesicular morphologies depending on the degree of polymerization, and the anionic surface charge resulting from phosphonic acid ionization provides colloidal stability in aqueous systems [20].

The strong affinity of phosphonic acids for metal ions, particularly calcium, enables applications in biomineralization and nanocomposite formation [20]. Scanning electron microscopy studies provide evidence for the incorporation of phosphonic acid-functionalized nano-objects into growing calcium carbonate crystals, producing organic-inorganic nanocomposites with potential applications in materials science and biomedical engineering [20].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant